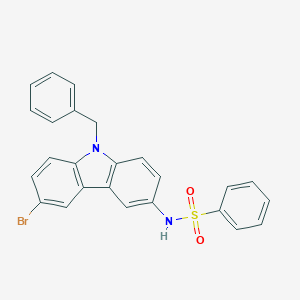

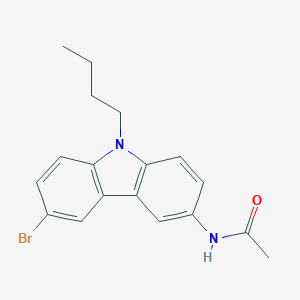

![molecular formula C15H23NO4S B279045 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)

2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, also known as PMSF, is a potent serine protease inhibitor that is widely used in biochemical and physiological research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. PMSF is commonly used to inhibit proteolytic enzymes in cell lysates, purified proteins, and tissue extracts.

Mecanismo De Acción

2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is a potent irreversible inhibitor of serine proteases. It works by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is particularly effective against trypsin-like serine proteases, which have a highly conserved serine residue in their active site.

Biochemical and Physiological Effects:

2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proteolytic activity of a number of enzymes involved in signal transduction pathways, including protein kinase C and phospholipase C. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has also been shown to inhibit the activity of the proteasome, a large protein complex involved in the degradation of intracellular proteins. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has been shown to induce apoptosis in a number of cell types, including cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is its broad-spectrum protease inhibition. It is effective against a wide range of serine proteases, making it a useful tool for researchers studying proteolytic enzymes. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is also relatively stable and can be stored for extended periods of time at room temperature. However, 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is not effective against all types of proteases, and it can also inhibit other enzymes such as esterases and lipases. In addition, 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be toxic to cells at high concentrations, and its use should be carefully monitored.

Direcciones Futuras

There are a number of future directions for research on 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. Another area of interest is the development of new methods for protease inhibition, such as the use of small molecule inhibitors or RNA interference. Finally, there is a need for further research on the physiological and pathological roles of proteases and their inhibitors, including 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, in various disease states.

Métodos De Síntesis

2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be synthesized by reacting 4-propoxybenzenesulfonyl chloride with morpholine in the presence of a tertiary amine catalyst. The resulting product is then treated with 2,6-dimethylphenol to yield 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Aplicaciones Científicas De Investigación

2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is widely used in biochemical and physiological research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is also used to inhibit proteases in cell lysates, purified proteins, and tissue extracts. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is often used in conjunction with other protease inhibitors such as EDTA and aprotinin to provide broad-spectrum protease inhibition.

Propiedades

Nombre del producto |

2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine |

|---|---|

Fórmula molecular |

C15H23NO4S |

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

2,6-dimethyl-4-(4-propoxyphenyl)sulfonylmorpholine |

InChI |

InChI=1S/C15H23NO4S/c1-4-9-19-14-5-7-15(8-6-14)21(17,18)16-10-12(2)20-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3 |

Clave InChI |

BUMAJRUTBJTDPP-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |

SMILES canónico |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)

![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)

![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)

![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)

![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)

![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)

![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)

![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)